Capmatinib

Descripción general

Descripción

Capmatinib es un inhibidor de la quinasa de molécula pequeña que se dirige a la tirosina quinasa del receptor de transición epitelial-mesenquimal (MET). Se utiliza principalmente en el tratamiento del cáncer de pulmón de células no pequeñas (CPNPC) con mutaciones de salto de exón 14 de MET . This compound ha mostrado una actividad antitumoral prometedora y ha sido aprobado por agencias reguladoras como la Administración de Alimentos y Medicamentos de los Estados Unidos (FDA) para esta indicación .

Aplicaciones Científicas De Investigación

Capmatinib tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. En química, se utiliza como un compuesto de herramienta para estudiar la vía de señalización MET y su papel en el desarrollo del cáncer . En biología, this compound se utiliza para investigar los efectos de la inhibición de MET en procesos celulares como la proliferación, la migración y la apoptosis . En medicina, this compound se está explorando por su potencial para tratar otros tipos de cáncer además del CPNPC, así como su uso en terapias combinadas . En la industria, this compound se utiliza en el desarrollo de ensayos de diagnóstico y diagnósticos complementarios para cánceres impulsados por MET .

Mecanismo De Acción

Capmatinib ejerce sus efectos al unirse selectivamente a la tirosina quinasa del receptor MET, inhibiendo su fosforilación y la activación posterior de las vías de señalización descendentes . Esta inhibición interrumpe procesos celulares clave como la proliferación, la supervivencia y la migración, lo que lleva a la apoptosis en las células cancerosas desreguladas por MET . Los principales objetivos moleculares de this compound incluyen el receptor MET y sus efectores descendentes, como las vías PI3K / AKT y RAS / MAPK .

Análisis Bioquímico

Biochemical Properties

Capmatinib is a small molecule kinase inhibitor targeted against c-Met (a.k.a. hepatocyte growth factor receptor [HGFR]), a receptor tyrosine kinase that, in healthy humans, activates signaling cascades involved in organ regeneration and tissue repair . Aberrant c-Met activation - via mutations, amplification, and/or overexpression - is known to occur in many types of cancer, and leads to overactivation of multiple downstream signaling pathways such as STAT3, PI3K/ATK, and RAS/MAPK .

Cellular Effects

This compound has shown substantial antitumor activity in patients with advanced non-small cell lung cancer (NSCLC) whose tumors have a mutation that leads to MET exon 14 skipping . The most common adverse reactions are peripheral edema, nausea, fatigue, vomiting, dyspnea, and decreased appetite .

Molecular Mechanism

This compound works by attaching to the abnormal MET protein inside cancer cells, blocking the action of this abnormal protein that signals cancer cells to multiply. This helps slow or stop the spread of cancer cells .

Temporal Effects in Laboratory Settings

The extent of oral absorption of this compound was estimated to be 49.6%; the maximum concentration of this compound in plasma was reached at 2 hours. The apparent mean elimination half-life of this compound in plasma was 7.84 hours . Excretion of radioactivity was complete after 7 days .

Metabolic Pathways

This compound undergoes metabolism primarily via CYP3A4 and aldehyde oxidase . Metabolic reactions involved lactam formation, hydroxylation, N-dealkylation, formation of a carboxylic acid, hydrogenation, N-oxygenation, glucuronidation, and combinations thereof .

Transport and Distribution

This compound had substantial systemic availability after oral administration. It was also extensively metabolized and largely distributed to the peripheral tissue . The apparent distribution volume of this compound during the terminal phase was moderate-to-high (geometric mean 473 l) .

Subcellular Localization

As a small molecule kinase inhibitor, this compound is likely to be distributed throughout the cell where it can interact with its target, the MET receptor tyrosine kinase .

Métodos De Preparación

Capmatinib se sintetiza a través de una serie de reacciones químicas que involucran varios reactivos y condiciones. La producción industrial de this compound implica la optimización de estos pasos sintéticos para garantizar un alto rendimiento y pureza. Las condiciones de reacción, como la temperatura, el solvente y los catalizadores, se controlan cuidadosamente para lograr el producto deseado .

Análisis De Reacciones Químicas

Capmatinib experimenta varios tipos de reacciones químicas, incluida la oxidación, la reducción y la sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y nucleófilos para reacciones de sustitución . Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación de this compound puede conducir a la formación de metabolitos hidroxilados, mientras que la reducción puede producir productos desalquilados .

Comparación Con Compuestos Similares

Capmatinib a menudo se compara con otros inhibidores de MET como crizotinib y cabozantinib. Si bien los tres compuestos se dirigen al receptor MET, this compound ha mostrado propiedades farmacocinéticas cerebrales superiores y mayor eficacia en modelos preclínicos . Crizotinib y cabozantinib también se utilizan en el tratamiento de cánceres impulsados por MET, pero tienen diferentes perfiles de seguridad y mecanismos de acción . La capacidad única de this compound para penetrar eficazmente la barrera hematoencefálica y su potente inhibición de la señalización MET la convierten en una adición valiosa al arsenal de terapias dirigidas a MET .

Propiedades

IUPAC Name |

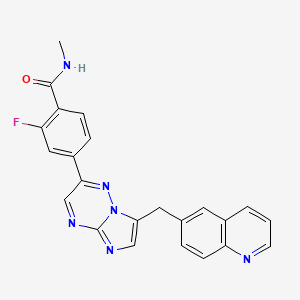

2-fluoro-N-methyl-4-[7-(quinolin-6-ylmethyl)imidazo[1,2-b][1,2,4]triazin-2-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17FN6O/c1-25-22(31)18-6-5-16(11-19(18)24)21-13-28-23-27-12-17(30(23)29-21)10-14-4-7-20-15(9-14)3-2-8-26-20/h2-9,11-13H,10H2,1H3,(H,25,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIOLIMKSCNQPLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C=C(C=C1)C2=NN3C(=CN=C3N=C2)CC4=CC5=C(C=C4)N=CC=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17FN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90145595 | |

| Record name | Capmatinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90145595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Aberrant activation of c-Met has been documented in many cancers, including non-small cell lung cancer (NSCLC). Mutations that result in the skipping of _MET_ exon 14 lead to the formation of a mutant c-Met with a missing regulatory domain - these mutant proteins have a reduced ability to negatively regulate, leading to a pathological increase in their downstream activity. Capmatinib inhibits the phosphorylation of both wild-type and mutant variants of c-Met triggered by the binding of its endogenous ligand, hepatocyte growth factor - in doing so, it prevents c-Met-mediated phosphorylation of downstream signaling proteins, as well as the proliferation and survival of c-Met-dependent tumor cells. | |

| Record name | Capmatinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11791 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1029712-80-8 | |

| Record name | Capmatinib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1029712-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Capmatinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1029712808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Capmatinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11791 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Capmatinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90145595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-N-methyl-4-[7-[(quinolin-6-yl)methyl]imidazo[1,2-b]-[1,2,4]triazin-2-yl]benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.246.414 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAPMATINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TY34L4F9OZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.